7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
Brand Name: Vulcanchem
CAS No.: 39243-00-0
VCID: VC20827645
InChI: InChI=1S/C14H10BrN3S/c15-9-4-5-11-10(7-9)14(17-8-13(19)18-11)12-3-1-2-6-16-12/h1-7H,8H2,(H,18,19)
SMILES: C1C(=S)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3
Molecular Formula: C14H10BrN3S
Molecular Weight: 332.22 g/mol

7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

CAS No.: 39243-00-0

Cat. No.: VC20827645

Molecular Formula: C14H10BrN3S

Molecular Weight: 332.22 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione - 39243-00-0

Specification

CAS No. 39243-00-0
Molecular Formula C14H10BrN3S
Molecular Weight 332.22 g/mol
IUPAC Name 7-bromo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepine-2-thione
Standard InChI InChI=1S/C14H10BrN3S/c15-9-4-5-11-10(7-9)14(17-8-13(19)18-11)12-3-1-2-6-16-12/h1-7H,8H2,(H,18,19)
Standard InChI Key BSIRRIYCAITNCO-UHFFFAOYSA-N
SMILES C1C(=S)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3
Canonical SMILES C1C(=S)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator